1-(Ferrocenil)etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

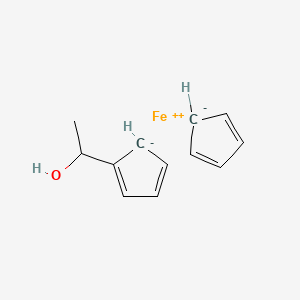

1-(Ferrocenyl)ethanol is an organometallic compound that features a ferrocene moiety bonded to an ethanol group. Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings. The addition of an ethanol group to ferrocene introduces unique chemical properties, making 1-(ferrocenyl)ethanol a compound of interest in various scientific fields.

Aplicaciones Científicas De Investigación

1-(Ferrocenyl)ethanol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organometallic compounds and as a ligand in coordination chemistry.

Biology: The compound’s unique redox properties make it useful in studying electron transfer processes in biological systems.

Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts, due to its electrochemical properties.

Mecanismo De Acción

Target of Action

1-(Ferrocenyl)ethanol, also known as cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylethanol;iron(2+), is a ferrocene derivative . Ferrocene derivatives are known for their fascinating electrochemical properties and have been used in a wide variety of applications . .

Mode of Action

The mode of action of 1-(Ferrocenyl)ethanol is primarily through its thermal decomposition . The decomposition process is influenced by the reaction atmosphere and follows multiple steps . The compound exhibits different behaviors under N2 and O2 atmospheres, with two steps observed for N2 and three steps for O2 .

Biochemical Pathways

The thermal decomposition of 1-(Ferrocenyl)ethanol leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere . It is proposed that magnetite might form as an intermediate at the initial state of decomposition, which with an increase of temperature first converts to maghemite and then gradually to hematite .

Pharmacokinetics

The thermal stability of the compound and its solubility in organic solvents, as noted for ferrocene derivatives , may influence its bioavailability.

Result of Action

The result of the action of 1-(Ferrocenyl)ethanol is the formation of nanocrystalline iron oxides in an oxidative atmosphere . These iron oxides, including magnetite, maghemite, and hematite, have various applications due to their high stability, low energy band gap, high sensitivity, tunable optical and magnetic properties, low toxicity, and inexpensiveness .

Action Environment

The action of 1-(Ferrocenyl)ethanol is significantly influenced by the reaction atmosphere . The thermal decomposition process and the resulting products are affected by whether the atmosphere is inert (N2) or oxidative (O2) . This highlights the importance of environmental factors in influencing the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

The redox-active nature of 1-(Ferrocenyl)ethanol makes it a potential candidate for various biochemical reactions . It has excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which enhance its utility in various electrochemical applications

Cellular Effects

They induce G1-phase arrest and senescence, but do not cause apoptosis or necrosis . These effects are mediated through the ROS/p38 MAP-kinase pathway .

Molecular Mechanism

Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This suggests that 1-(Ferrocenyl)ethanol may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The thermal decomposition of 1-(Ferrocenyl)ethanol has been studied under different atmospheres . It was found that the decomposition followed two steps under N2 atmosphere and three steps under O2 atmosphere . The decomposition led to the formation of nanocrystalline iron oxides only in oxidative atmosphere .

Metabolic Pathways

The thermal decomposition of 1-(Ferrocenyl)ethanol has been studied, and it was proposed that magnetite might have formed as an intermediate, which with increase of temperature first converted to maghemite and then gradually to hematite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Ferrocenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of ferrocene with ethylene oxide in the presence of a strong base, such as sodium hydride. The reaction proceeds via nucleophilic attack of the ferrocene anion on the ethylene oxide, resulting in the formation of 1-(ferrocenyl)ethanol.

Industrial Production Methods: Industrial production of 1-(ferrocenyl)ethanol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Ferrocenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(ferrocenyl)acetaldehyde or 1-(ferrocenyl)acetic acid, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of 1-(ferrocenyl)ethanol can yield ferrocene and ethanol.

Substitution: The hydroxyl group in 1-(ferrocenyl)ethanol can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: 1-(Ferrocenyl)acetaldehyde, 1-(ferrocenyl)acetic acid.

Reduction: Ferrocene, ethanol.

Substitution: Various substituted ferrocenyl derivatives.

Comparación Con Compuestos Similares

Ferrocene: The parent compound of 1-(ferrocenyl)ethanol, consisting of an iron atom sandwiched between two cyclopentadienyl rings.

1-(Ferrocenyl)methanol: Similar to 1-(ferrocenyl)ethanol but with a methanol group instead of ethanol.

1-(Ferrocenyl)acetic acid: An oxidized derivative of 1-(ferrocenyl)ethanol with a carboxylic acid group.

Uniqueness: 1-(Ferrocenyl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical reactivity and solubility properties compared to other ferrocenyl derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Propiedades

Número CAS |

1277-49-2 |

|---|---|

Fórmula molecular |

C12H24FeO |

Peso molecular |

240.16 g/mol |

Nombre IUPAC |

cyclopentane;1-cyclopentylethanol;iron |

InChI |

InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2; |

Clave InChI |

YRBLOJHFEXMPGL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CC(C1CCCC1)O.C1CCCC1.[Fe] |

Origen del producto |

United States |

Q1: What is a simple and efficient method for synthesizing 1-(Ferrocenyl)ethanol?

A1: 1-(Ferrocenyl)ethanol can be effectively synthesized by reducing Acetyl ferrocene using Sodium borohydride (NaBH4) in the presence of Calcium chloride (CaCl2). [, , ] This reaction, typically carried out in methanol under reflux, has demonstrated yields up to 87.5%. [, ] The optimal molar ratio of reactants (Acetyl ferrocene: NaBH4: CaCl2) for this synthesis is 1:3:2. []

Q2: How can we confirm the successful synthesis of 1-(Ferrocenyl)ethanol?

A2: The synthesized 1-(Ferrocenyl)ethanol can be identified and characterized using various spectroscopic techniques. These include:

- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms present in the molecule and their chemical environment. [, ]

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]

- Elemental analysis: This method determines the percentage composition of elements like Carbon, Hydrogen, and Iron, confirming the compound's elemental makeup. []

Q3: What are some applications of 1-(Ferrocenyl)ethanol in organic synthesis?

A3: 1-(Ferrocenyl)ethanol serves as a valuable starting material for synthesizing various organophosphorus compounds. For instance, it can be reacted with Phosphorus trichloride (PCl3), followed by alcoholysis and rearrangement, to produce 1-Ferrocenyl ethyl phosphonate diethyl ester. [] This ester can then be hydrolyzed using Bromotrimethylsilane (Me3SiBr) and Triethylamine (Et3N) to yield 1-Ferrocenyl ethyl phosphonic acid. []

Q4: How does the ferrocenyl group influence the reactivity of 1-(Ferrocenyl)ethanol?

A4: The ferrocenyl group, with its unique steric and electronic properties, significantly impacts the reactivity of 1-(Ferrocenyl)ethanol. [, ] For example, in the presence of acidic conditions, 1-cyclopropyl-1-ferrocenyl-ethanols undergo ring-opening reactions. [] The stereochemistry of these reactions is influenced by the preferred conformation of the carbocation intermediate, which is in turn affected by the steric bulk of the ferrocenyl group. []

Q5: Can 1-(Ferrocenyl)ethanol be used to produce nanomaterials?

A5: Yes, 1-(Ferrocenyl)ethanol can be utilized as a precursor for synthesizing iron oxide nanoparticles. [] The reaction atmosphere plays a crucial role in determining the properties of the resulting nanoparticles. [] Non-isothermal thermogravimetry serves as a valuable tool for analyzing the decomposition reaction and understanding the formation of these nanoparticles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.